Scientific Field: This research falls under the field of Biochemistry .
Application Summary: Hydroxy amino acids (HAAs) are of unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties . The hydroxylation of amino acids is linked to the catalysis of various biological enzymes .
Methods of Application: The widely used method is to transcribe the hydroxylation pathway of various amino acids, including various catalytic enzymes, into Corynebacterium glutamicum or Escherichia coli for heterologous expression and then produce hydroxyamino acids .
Results or Outcomes: The hydroxylase conspicuously increases the variety of amino acid derivatives. For the manufacture of HAAs, the high regioselectivity biocatalytic synthesis approach is favored over chemical synthesis .
Scientific Field: This research is in the field of Pharmaceutical Chemistry .
Application Summary: Compounds of the formula (I) inhibit the angiotensinogen-cleaving action of the natural proteolytic enzyme, renin, and are useful in treating, preventing or managing renin-associated hypertension, hyperaldosteronism, congestive heart failure, and glaucoma .
Results or Outcomes: The outcomes of this research are the development of compounds that can inhibit the action of renin, which can be useful in managing various health conditions .
4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid is an organic compound with the molecular formula . This compound features a unique structure that includes an amino group, a cyclohexyl ring, and a hydroxy group, making it notable in both chemical and biological contexts. Its chiral centers contribute to its potential specificity in biological interactions, which is significant for therapeutic applications.
The outcomes of these reactions depend on the specific conditions and reagents used, leading to various products such as ketones, aldehydes, or amines.
4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid has been studied for its potential biological effects, particularly in relation to enzyme inhibition and receptor binding. Its mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity or receptor function. This compound has been investigated for therapeutic properties, including anticonvulsant and analgesic effects.
The synthesis of 4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid typically involves several steps:
In industrial settings, optimized synthetic routes may be employed, often utilizing catalysts and specific reaction conditions to enhance yield and purity. Advanced technologies such as continuous flow reactors can streamline production processes.
4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid is utilized in various fields:
The uniqueness of 4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. This specificity may lead to unique therapeutic effects not observed with other related compounds.
4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid features a pentanoic acid backbone with three key substituents:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₂₁NO₃ | |
| Molecular Weight | 215.29 g/mol | |
| CAS Number | 105192-90-3 | |
| SMILES | C1CCC(CC1)CC@@HN | |
| InChIKey | UQWNNUPJBDWRHC-UWVGGRQHSA-N |
The (3S,4S) configuration is confirmed via synthetic methods and chiral chromatography. The stereochemistry is critical for biological activity, as deviations disrupt binding to target enzymes. While X-ray crystallography data for this compound is limited, related statine analogs (e.g., pepstatin) have been characterized, suggesting similar spatial arrangements.
NMR studies of analogous statine derivatives reveal that the cyclohexyl group adopts a chair conformation, optimizing interactions with hydrophobic pockets in enzymes like renin. The hydroxyl and amino groups engage in intramolecular hydrogen bonding, stabilizing specific conformations. For example:
Cyclohexylstatine is a modified derivative of statine (4-amino-3-hydroxy-6-methylheptanoic acid), differing in:
| Feature | Cyclohexylstatine | Statine |
|---|---|---|
| Key Substituent | Cyclohexyl (C5) | Methyl (C6) |
| Hydrophobic Surface Area | Higher | Lower |
| Enzyme Target Affinity | Renin, aspartic proteases | Acid proteases |
| Synthetic Complexity | Moderate | Low |
The development of enantioselective synthetic methodologies for 4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid derivatives represents a critical advancement in pharmaceutical chemistry, particularly for the production of renin inhibitors and related therapeutic compounds [1] [2]. The stereochemical complexity of this amino acid analog, commonly referred to as cyclohexylstatine, necessitates sophisticated synthetic approaches that can reliably control the formation of multiple chiral centers while maintaining high yields and optical purity [4].
Chiral pool strategies have emerged as one of the most efficient methodologies for accessing enantiomerically pure 4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid derivatives [6] [38]. These approaches leverage naturally occurring amino acids as starting materials, taking advantage of their inherent chirality and commercial availability to construct the target molecule while preserving stereochemical integrity throughout the synthetic sequence [8] [39].
The most extensively studied chiral pool approach utilizes L-phenylalanine as the primary starting material [1] [4]. In this methodology, L-phenylalanine undergoes catalytic hydrogenation using platinum oxide catalyst to afford the corresponding hexahydro derivative, effectively converting the aromatic benzyl side chain to a cyclohexylmethyl group [4]. This transformation proceeds with complete retention of the amino acid stereochemistry, providing access to the desired (S)-configuration at the alpha-carbon position [1].
Table 1: Chiral Pool Synthesis Data for 4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid Derivatives
| Starting Material | Catalyst System | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| L-Phenylalanine | 98% Platinum oxide | H₂, 25°C, 24 h | 100 | >99 |
| L-Valine | Modified conditions | Various | 40-60 | 85-92 |
| L-Leucine | Enzymatic methods | 37°C, pH 7.0 | 70-85 | 90-95 |
The chiral pool methodology demonstrates exceptional stereochemical fidelity, with the phenylalanine-derived approach consistently delivering products with greater than 99% enantiomeric excess [4]. Following the initial hydrogenation step, the amino acid undergoes protection using tert-butyloxycarbonyl chemistry under Schotten-Baumann conditions to yield the fully protected intermediate in quantitative yield [4].
Alternative chiral pool precursors have been investigated to expand the synthetic versatility of this approach [8] [40]. L-valine and L-leucine derivatives have shown promise as starting materials, particularly when coupled with enzymatic transformations that can modify the side chain structure while maintaining stereochemical integrity [40] [41]. These methodologies typically employ substrate-controlled asymmetric induction, where the existing chiral centers in the amino acid precursor direct the formation of additional stereocenters during subsequent transformations [8].
The asymmetric aldol reaction represents a fundamental carbon-carbon bond forming strategy for constructing 4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid derivatives with precise control over stereochemistry [9] [11] [21]. These methodologies enable the direct formation of the characteristic beta-hydroxy-alpha-amino acid motif through enantioselective aldol addition processes [25].
Modern asymmetric aldol protocols for this target compound primarily rely on chiral titanium enolate chemistry, where the metal center coordinates to both the enolate nucleophile and the aldehyde electrophile in a well-defined transition state geometry [22]. The stereochemical outcome of these reactions is governed by the Zimmerman-Traxler model, which predicts the formation of specific diastereomers based on the preferred chair-like transition state conformations [20].
Table 2: Asymmetric Aldol Reaction Optimization Data
| Catalyst System | Temperature (°C) | Solvent | Diastereoselectivity | Enantioselectivity (%) | Yield (%) |
|---|---|---|---|---|---|
| Titanium tetrachloride/chiral auxiliary | -78 | Dichloromethane | >20:1 syn | 96-98 | 85-92 |
| L-Proline | 25 | Acetone | 15:1 syn | 80-85 | 75-85 |
| Chiral phosphoric acid | 0 | Toluene | 12:1 syn | 90-94 | 88-95 |
The optimization of asymmetric aldol reactions for 4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid synthesis has focused on achieving high levels of both diastereoselectivity and enantioselectivity [9] [25]. Titanium-based catalytic systems have proven particularly effective, typically delivering syn-aldol products with diastereoselectivities exceeding 20:1 and enantioselectivities of 96-98% [22]. These reactions proceed through chelated transition states where the titanium center simultaneously activates both the nucleophilic enolate and the electrophilic aldehyde [20].
Organocatalytic approaches using L-proline and related amino acid catalysts have also been developed for this transformation [11] [42]. While these methodologies operate under milder conditions and avoid the use of sensitive metal reagents, they typically provide somewhat lower selectivities compared to the titanium-based systems [9]. However, the operational simplicity and environmental benefits of organocatalytic aldol reactions make them attractive alternatives for large-scale applications [11].
The synthesis of 4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid derivatives requires carefully orchestrated protection-deprotection sequences to manage the multiple functional groups present in these molecules while maintaining stereochemical integrity throughout the synthetic sequence [10] [12]. These strategies must accommodate the presence of amino, hydroxyl, and carboxylic acid functionalities, each requiring selective protection under specific reaction conditions [4].
The implementation of tert-butyloxycarbonyl and fluorenylmethyloxycarbonyl protection strategies represents the cornerstone of amino acid protection chemistry in the synthesis of 4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid derivatives [10] [12]. These orthogonal protection schemes enable selective manipulation of amino functionalities while preserving other reactive sites for subsequent transformations [4].
Tert-butyloxycarbonyl protection of the amino group proceeds efficiently under basic conditions using tert-butyloxycarbonyl chloride or tert-butyloxycarbonyl anhydride in the presence of triethylamine [4] [10]. This protection strategy has been extensively validated in the synthesis of 4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid, where it provides robust protection throughout multi-step synthetic sequences while remaining stable to a wide range of reaction conditions [1]. The tert-butyloxycarbonyl group can be selectively removed using trifluoroacetic acid treatment, which cleaves the carbamate linkage without affecting other protecting groups or the core molecular structure [10].
Table 3: Protection-Deprotection Reaction Conditions and Yields
| Protection Group | Installation Conditions | Yield (%) | Deprotection Conditions | Yield (%) |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | tert-Butyloxycarbonyl chloride, triethylamine, 0°C | 95-100 | Trifluoroacetic acid, 25°C | 90-95 |
| Fluorenylmethyloxycarbonyl | Fluorenylmethyloxycarbonyl chloride, sodium bicarbonate | 85-95 | Piperidine, dimethylformamide | 92-98 |
| Benzyl ester | Benzyl bromide, potassium carbonate | 80-90 | Palladium/carbon, hydrogen | 85-92 |
Fluorenylmethyloxycarbonyl protection offers complementary reactivity to tert-butyloxycarbonyl systems, being stable under acidic conditions but readily cleaved under basic treatment with piperidine [12]. This orthogonal reactivity profile makes fluorenylmethyloxycarbonyl protection particularly valuable in synthetic sequences where both amino and carboxyl groups require temporary protection [10]. The fluorenylmethyloxycarbonyl group is typically installed using fluorenylmethyloxycarbonyl chloride under mildly basic conditions, proceeding in excellent yields while maintaining the stereochemical integrity of existing chiral centers [12].
The selection between tert-butyloxycarbonyl and fluorenylmethyloxycarbonyl protection strategies depends on the specific requirements of the synthetic sequence, particularly the nature of subsequent transformations and the need for orthogonal deprotection conditions [10]. In practice, many successful syntheses of 4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid derivatives employ tert-butyloxycarbonyl protection due to its proven reliability and compatibility with the reaction conditions required for other key transformations [1] [4].
The installation of the cyclohexyl substituent represents a critical transformation in the synthesis of 4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid derivatives, requiring methodologies that can efficiently introduce this bulky alkyl group while maintaining control over stereochemistry [13] [16]. Various approaches have been developed to accomplish this transformation, ranging from direct alkylation strategies to more sophisticated metal-catalyzed coupling reactions [4].
The most widely employed methodology for cyclohexyl group introduction involves the catalytic hydrogenation of phenylalanine derivatives, effectively converting the aromatic benzyl side chain to the corresponding cyclohexylmethyl group [1] [4]. This transformation utilizes platinum oxide catalyst under hydrogen atmosphere, proceeding with complete saturation of the aromatic ring while preserving the stereochemistry of the amino acid backbone [4]. The reaction typically requires extended reaction times and elevated hydrogen pressures to achieve complete conversion, but consistently delivers products in quantitative yields [1].
Table 4: Cyclohexyl Group Introduction Methods and Reaction Data
| Method | Substrate | Catalyst | Conditions | Yield (%) | Stereochemistry Retention |
|---|---|---|---|---|---|
| Catalytic hydrogenation | Phenylalanine derivative | Platinum oxide | H₂, 25°C, 24 h | 100 | Complete |
| Alkylation | Glycine enolate | Various | -78°C to 25°C | 60-75 | Variable |
| Coupling reaction | Halide precursor | Palladium | 80°C, 12 h | 70-85 | Good |
Alternative approaches to cyclohexyl group introduction include direct alkylation strategies using cyclohexyl halides or related electrophiles [13]. These methodologies typically employ strong base conditions to generate nucleophilic enolate intermediates, which then undergo substitution reactions with cyclohexyl bromide or cyclohexyl tosylate [16]. While these approaches can provide access to the desired products, they often suffer from competing elimination reactions and variable stereochemical outcomes, particularly when multiple chiral centers are present in the substrate [13].
Metal-catalyzed coupling reactions have emerged as promising alternatives for cyclohexyl group introduction, particularly in cases where direct hydrogenation or alkylation approaches prove problematic [16]. Palladium-catalyzed cross-coupling reactions using cyclohexyl organometallic reagents can provide efficient access to the desired products under mild conditions, although these methodologies require careful optimization of reaction parameters to achieve acceptable yields and selectivities [13].
The transition from laboratory-scale synthesis to large-scale production of 4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid derivatives presents numerous technical, economic, and regulatory challenges that must be systematically addressed to enable commercial viability [14] [17] [32]. These challenges encompass process optimization, equipment scaling, regulatory compliance, and cost management considerations that are critical for successful pharmaceutical manufacturing [15] [31].
Process optimization represents the primary challenge in scaling up 4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid synthesis, as reaction conditions that work efficiently at laboratory scale often require significant modification for large-scale implementation [1] [18]. The key scaling challenge identified in the synthesis involves the separation and purification of diastereomeric products, particularly the (3S,4S) and (3R,4S) isomers that are formed during the reduction step [4]. Laboratory-scale separations typically rely on silica gel chromatography, but this approach becomes prohibitively expensive and operationally complex at manufacturing scale [1].
Table 5: Large-Scale Production Parameters and Optimization Data
| Process Parameter | Laboratory Scale | Pilot Scale | Manufacturing Scale | Optimization Impact |
|---|---|---|---|---|
| Batch size | 0.1-1.0 kg | 10-50 kg | 500-2000 kg | Equipment redesign required |
| Separation method | Silica gel chromatography | Crystallization | Crystallization + extraction | 75% cost reduction |
| Reaction time | 2-6 hours | 8-12 hours | 12-24 hours | Heat transfer limitations |
| Yield | 85-95% | 75-85% | 70-80% | Process optimization needed |
The solution to large-scale separation challenges has been developed through crystallization-based purification strategies that take advantage of the differential solubility properties of the diastereomeric products [4]. The undesired (3R,4S) isomer crystallizes preferentially from hexane solutions, allowing for its selective removal through controlled crystallization processes [4]. This approach eliminates the need for chromatographic purification and enables the recovery of the desired (3S,4S) isomer in high purity through subsequent recrystallization steps [1].
Equipment compatibility represents another significant challenge in scaling up the synthesis, as laboratory glassware and commercial-scale reactors operate under fundamentally different mixing, heat transfer, and mass transfer regimes [17]. The catalytic hydrogenation step, which proceeds smoothly in laboratory autoclaves, requires specialized high-pressure reactors capable of handling multi-kilogram quantities of hydrogen gas safely [14]. Similarly, the reduction reactions using sodium cyanoborohydride must be carefully redesigned to accommodate the different mixing patterns and heat dissipation characteristics of large-scale reactors [4].
Regulatory compliance adds additional complexity to large-scale production, requiring comprehensive documentation of all process parameters, quality control measures, and environmental impact assessments [14] [32]. The pharmaceutical industry standards demand rigorous validation of each synthetic step, including detailed characterization of intermediates and final products using multiple analytical techniques [31]. Process analytical technology implementation has proven essential for real-time monitoring of critical parameters during large-scale synthesis, enabling immediate detection and correction of deviations that could compromise product quality [14].